Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-
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Overview
Description
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- is an organic compound with a complex structure that includes both chloro and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- typically involves multiple steps. One common method includes the reaction of 1-chloro-4-(trifluoromethyl)benzene with phosgene to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This often includes the use of advanced reactors and continuous flow systems to manage the reaction conditions precisely.
Chemical Reactions Analysis
Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)- exerts its effects involves interactions with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity is exploited in both chemical synthesis and biological applications.
Comparison with Similar Compounds
Similar compounds include:
Benzene, 1-chloro-4-(trifluoromethyl)-: This compound lacks the isocyanate group but shares the chloro and trifluoromethyl substituents.
Benzene, 1-chloro-4-(chloromethyl)-: This compound has a chloromethyl group instead of the trifluoromethyl and isocyanate groups.
Benzene, 1-chloro-4-methoxy-: This compound features a methoxy group in place of the trifluoromethyl and isocyanate groups.
Properties
CAS No. |
57959-53-2 |
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Molecular Formula |
C9H4Cl2F3NO |
Molecular Weight |
270.03 g/mol |
IUPAC Name |
1-chloro-4-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene |
InChI |
InChI=1S/C9H4Cl2F3NO/c10-7-3-1-6(2-4-7)8(11,15-5-16)9(12,13)14/h1-4H |
InChI Key |
CBYGHTNWAWPDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(N=C=O)Cl)Cl |
Origin of Product |
United States |
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